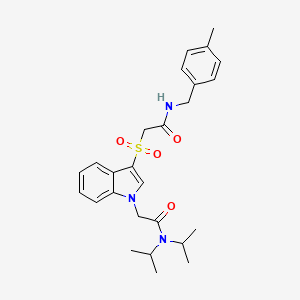

N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O4S/c1-18(2)29(19(3)4)26(31)16-28-15-24(22-8-6-7-9-23(22)28)34(32,33)17-25(30)27-14-21-12-10-20(5)11-13-21/h6-13,15,18-19H,14,16-17H2,1-5H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVVDYHXQMBHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly through inhibition of specific enzymes and modulation of cellular pathways. This article reviews the biological activity of this compound based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H33N3O4S |

| Molecular Weight | 483.63 g/mol |

| CAS Number | 894004-00-3 |

| Purity | ≥95% |

The compound is designed to target specific biological pathways, particularly those involved in cancer cell metabolism and proliferation. The sulfonamide group suggests potential inhibition of carbonic anhydrase (CA) isoforms, which play crucial roles in tumor growth and acid-base balance in the tumor microenvironment. Inhibition of CA IX and XII has been shown to reduce cell viability under hypoxic conditions, a common feature in solid tumors .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound demonstrated concentration-dependent inhibition of cell viability in several cancer models, including:

- Mechanistic Insights : The compound's ability to reverse tumor microenvironment acidification was highlighted, suggesting a dual mechanism of action—direct cytotoxicity and modulation of the tumor environment .

Enzyme Inhibition

The compound's potential as a carbonic anhydrase inhibitor was evaluated through enzyme assays. It showed promising results against CA IX and XII:

| Compound | Ki Value (nM) | Target Enzyme |

|---|---|---|

| N,N-Diisopropyl... | 4 | CA IX |

| Acetazolamide | 250 | CA II |

The above table illustrates that N,N-Diisopropyl... is significantly more potent than acetazolamide, a well-known CA inhibitor, indicating its potential for therapeutic use in conditions where CA inhibition is beneficial .

Study 1: Antitumor Activity

A study investigated the antitumor effects of N,N-Diisopropyl... on various cell lines. Results showed that at concentrations above 5 µM, the compound significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells, with IC50 values lower than those observed for standard chemotherapeutics used in clinical settings .

Study 2: Migration Inhibition

In another study focusing on the migration of breast cancer cells, N,N-Diisopropyl... was found to reduce migration by over 50% at concentrations of 10 µM compared to untreated controls. This suggests a potential role in preventing metastasis .

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Several studies have indicated that compounds with indole and sulfonamide functionalities exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is hypothesized to act similarly, potentially targeting pathways involved in tumor growth and metastasis.

-

Anti-inflammatory Effects

- Compounds containing sulfonamide groups are often investigated for their anti-inflammatory properties. Research has demonstrated that such compounds can inhibit pro-inflammatory cytokine production and modulate immune responses. The application of this compound in inflammatory disease models could provide insights into its efficacy as an anti-inflammatory agent.

-

Neurological Applications

- The indole structure is prevalent in many neuroactive compounds. Preliminary research suggests that derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. Investigating the effects of this compound on neuroprotective pathways could reveal its potential as a treatment modality for conditions like Alzheimer's or Parkinson's disease.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that similar indole derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis. |

| Study 2 | Anti-inflammatory Effects | Showed that sulfonamide-containing compounds reduced TNF-alpha levels in vitro, suggesting potential for treating rheumatoid arthritis. |

| Study 3 | Neurological Effects | Investigated the neuroprotective effects of related indole compounds in animal models of neurodegeneration, highlighting potential cognitive benefits. |

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N,N-diisopropyl-2-(3-((2-((4-methylbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally analogous indole-acetamide derivatives typically involves sequential reactions, such as sulfonylation of indole intermediates followed by amide coupling . For example:

Sulfonylation : React 3-sulfonyl-indole precursors with 2-chloroacetamide derivatives under basic conditions (e.g., NaH in DMF at 0–25°C) to introduce the sulfonyl-acetamide moiety .

Amide Coupling : Use carbodiimide-based reagents (e.g., HATU/DIPEA) to conjugate the N,N-diisopropyl group with the sulfonated intermediate .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize byproducts like over-sulfonated species .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR : Use - and -NMR to verify substituent positions (e.g., indole C-3 sulfonation, diisopropyl acetamide signals) . Discrepancies in aromatic proton splitting may indicate incomplete sulfonation .

- HRMS : Confirm molecular weight (expected [M+H]: ~530–550 Da) and isotopic patterns .

- IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, amide C=O at ~1650 cm) .

Q. How can researchers assess the compound’s preliminary biological activity in enzyme inhibition assays?

- Methodology :

- Target Selection : Prioritize enzymes with structural homology to indole-acetamide targets (e.g., kinases, cytochrome P450 isoforms) .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) with IC determination via dose-response curves .

- Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Docking Refinement : Re-evaluate molecular docking (e.g., AutoDock Vina) using cryo-EM or X-ray crystallography data of target proteins to adjust binding pocket flexibility .

- Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., hydrolyzed sulfonamide) that may alter activity .

- Free Energy Calculations : Apply molecular dynamics (MD) simulations (e.g., AMBER) to assess binding entropy/enthalpy trade-offs missed in static models .

Q. How can synthetic yields be improved while avoiding diastereomer formation during amide coupling?

- Methodology :

- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to sterically hinder racemization during coupling .

- Flow Chemistry : Use continuous-flow reactors to tightly control residence time and temperature, reducing epimerization .

- Catalyst Screening : Test non-racemizing catalysts like HOAt instead of HOBt in carbodiimide-mediated reactions .

Q. What mechanistic insights can be gained from studying the compound’s interaction with lipid bilayers or membrane receptors?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize GPCRs or ion channels on sensor chips to measure real-time binding kinetics (association/dissociation rates) .

- Fluorescence Anisotropy : Label the compound with BODIPY to monitor partitioning into lipid bilayers and assess membrane permeability .

- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify allosteric binding sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between NMR and X-ray crystallography data in structural assignments?

- Methodology :

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotameric states of the diisopropyl group) that may explain crystallographic disorder .

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16) with experimental data to validate dominant conformers .

- Powder XRD : Confirm crystallinity and rule out polymorphic variations that affect diffraction patterns .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.